Cas no 902836-68-4 (2-Fluoro-6-phenoxybenzaldehyde)

2-Fluoro-6-phenoxybenzaldehyde is a fluorinated aromatic aldehyde characterized by its phenoxy substituent at the ortho position relative to the formyl group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorine atom enhances its reactivity and stability, making it valuable for selective functionalization reactions. Its structural features allow for further derivatization, enabling the synthesis of complex molecules with tailored properties. The compound is typically handled under controlled conditions due to its sensitivity to air and moisture. High-purity grades are available for research and industrial applications requiring precise chemical transformations.
2-Fluoro-6-phenoxybenzaldehyde structure
902836-68-4 structure
Product Name:2-Fluoro-6-phenoxybenzaldehyde
CAS No:902836-68-4
MF:C13H9FO2
MW:216.207767248154
MDL:MFCD03428585
CID:3060886
PubChem ID:24721181
Update Time:2025-10-30

2-Fluoro-6-phenoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Fluoro-6-phenoxybenzaldehyde
    • 902836-68-4
    • MFCD03428585
    • AKOS027440001
    • SCHEMBL1764909
    • DTXSID10641029
    • AS-60384
    • CS-0359231
    • MDL: MFCD03428585
    • Inchi: 1S/C13H9FO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H
    • InChI Key: AUPPVEMCDSSXCW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C=O)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 216.05865769g/mol
  • Monoisotopic Mass: 216.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Melting Point: 36-39℃

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2-Fluoro-6-phenoxybenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:902836-68-4)2-Fluoro-6-phenoxybenzaldehyde
Order Number:A1249251
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:41
Price ($):242
Email:sales@amadischem.com

Additional information on 2-Fluoro-6-phenoxybenzaldehyde

Comprehensive Analysis of 2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4): Properties, Applications, and Market Trends

2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This fluorinated benzaldehyde derivative combines a phenoxy group with an aldehyde functionality, making it a versatile intermediate for synthesizing complex molecules. The presence of the fluoro substituent at the 2-position significantly influences its reactivity and binding properties, which is why researchers frequently search for "2-Fluoro-6-phenoxybenzaldehyde synthesis" or "CAS 902836-68-4 applications" in scientific databases.

Recent studies highlight the compound's role in developing small-molecule inhibitors and catalytic ligands. Its electron-withdrawing fluorine atom enhances hydrogen-bonding interactions, a feature often explored in "drug design" and "material science" applications. The phenoxybenzaldehyde scaffold is particularly valuable for constructing heterocyclic compounds, addressing trending topics like "green chemistry" and "sustainable synthesis." Laboratories optimizing "microwave-assisted reactions" with this compound report improved yields, aligning with industry demands for energy-efficient processes.

From a commercial perspective, 902836-68-4 is cataloged by major chemical suppliers as a "high-purity building block." Analytical data (HPLC, NMR) confirms its stability under inert conditions, though storage recommendations emphasize protection from light due to the aldehyde group's sensitivity. Patent literature reveals its use in "crop protection agents" and "OLED materials," correlating with rising searches for "bioactive fluorinated compounds." Regulatory databases classify it as non-hazardous under standard handling protocols, a key consideration for ESG-focused manufacturers.

The compound's structure-activity relationship (SAR) profile makes it a subject in "computational chemistry" studies. Researchers modeling "molecular docking" scenarios utilize its polar surface area (49.3 Ų) and LogP value (2.78) to predict bioavailability—a hot topic in "AI-driven drug discovery." Supply chain data indicates growing demand from Asia-Pacific markets, particularly for "custom synthesis" projects targeting kinase inhibitors.

Innovative applications include its use as a photoinitiator precursor in UV-curable coatings, responding to the "eco-friendly materials" trend. Technical bulletins recommend Pd-catalyzed cross-coupling reactions for derivatization, a method frequently queried alongside "902836-68-4 price" and "bulk suppliers." As industries prioritize "halogenated intermediates," this compound's regioselective reactivity positions it as a strategic raw material for high-value fine chemicals.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:902836-68-4)2-Fluoro-6-phenoxybenzaldehyde
A1249251
Purity:99%
Quantity:1g
Price ($):242
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